molecular formula C6H13Cl2F3N2O2 B13166618 2,5-Diamino-6,6,6-trifluorohexanoic acid dihydrochloride

2,5-Diamino-6,6,6-trifluorohexanoic acid dihydrochloride

Cat. No.: B13166618
M. Wt: 273.08 g/mol
InChI Key: KWVMHVZUHPBAMM-UHFFFAOYSA-N
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Preparation Methods

The specific synthetic routes and reaction conditions are proprietary and typically involve the use of specialized reagents and catalysts . Industrial production methods are not widely documented, but they likely involve similar multi-step processes with stringent control over reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

2,5-Diamino-6,6,6-trifluorohexanoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,5-Diamino-6,6,6-trifluorohexanoic acid dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Diamino-6,6,6-trifluorohexanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, affecting their activity. The trifluoromethyl groups can influence the compound’s lipophilicity and its ability to cross cell membranes, thereby affecting its bioavailability and efficacy .

Comparison with Similar Compounds

Similar compounds to 2,5-Diamino-6,6,6-trifluorohexanoic acid dihydrochloride include:

The uniqueness of this compound lies in its trifluoromethyl groups, which enhance its chemical stability and influence its interactions with biological targets .

Properties

Molecular Formula

C6H13Cl2F3N2O2

Molecular Weight

273.08 g/mol

IUPAC Name

2,5-diamino-6,6,6-trifluorohexanoic acid;dihydrochloride

InChI

InChI=1S/C6H11F3N2O2.2ClH/c7-6(8,9)4(11)2-1-3(10)5(12)13;;/h3-4H,1-2,10-11H2,(H,12,13);2*1H

InChI Key

KWVMHVZUHPBAMM-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(F)(F)F)N)C(C(=O)O)N.Cl.Cl

Origin of Product

United States

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